molecular formula C21H15N3O2S2 B11308968 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)acetamide

2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)acetamide

Cat. No.: B11308968
M. Wt: 405.5 g/mol
InChI Key: QJPBZIUOYJMHSZ-ATVHPVEESA-N
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Description

2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a quinoline moiety, and a phenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)ACETAMIDE typically involves the condensation of a thiazolidine derivative with a quinoline-based amine under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the phenylmethylidene moiety .

Scientific Research Applications

2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(QUINOLIN-8-YL)ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .

Properties

Molecular Formula

C21H15N3O2S2

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinolin-8-ylacetamide

InChI

InChI=1S/C21H15N3O2S2/c25-18(23-16-10-4-8-15-9-5-11-22-19(15)16)13-24-20(26)17(28-21(24)27)12-14-6-2-1-3-7-14/h1-12H,13H2,(H,23,25)/b17-12-

InChI Key

QJPBZIUOYJMHSZ-ATVHPVEESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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